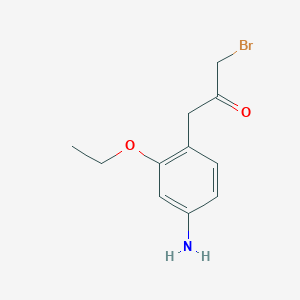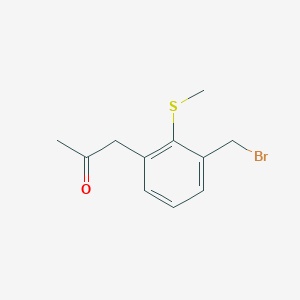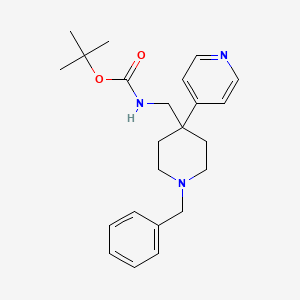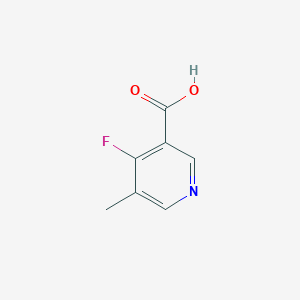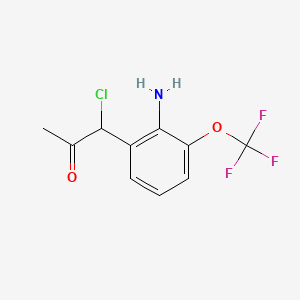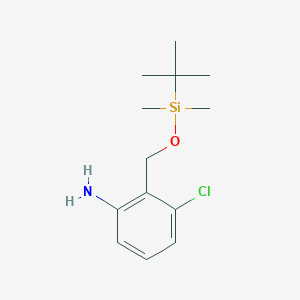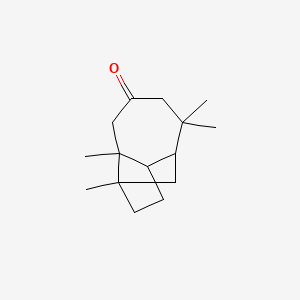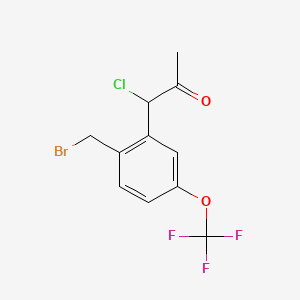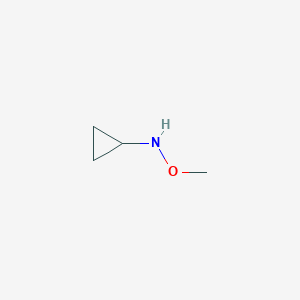
N-methoxycyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl methoxylamine is an organic compound with the chemical formula C4H9NO. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. This compound is commonly used as an amine reagent in organic synthesis and serves as an intermediate in the production of various chemicals, including polyurethanes and epoxy resins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropyl methoxylamine can be synthesized through the reaction of cyclopropanecarbonitrile with methanol in the presence of a base. The reaction typically involves the use of sodium methoxide as a catalyst and is carried out under reflux conditions . Another method involves the reduction of cyclopropyl nitrile using a sodium borohydride/nickel dichloride system .
Industrial Production Methods
For industrial production, cyclopropyl methoxylamine is often synthesized using cyclopropyl nitrile as the starting material. The reduction of the cyano group is achieved using a sodium borohydride/nickel dichloride system, which offers advantages such as mild reaction conditions, simple operation, and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropyl methoxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropyl methoxyamine oxide.
Reduction: Reduction reactions can convert it into cyclopropylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and nickel dichloride are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclopropyl methoxyamine oxide.
Reduction: Cyclopropylamine.
Substitution: Various substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl methoxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: It is employed in the production of polyurethanes, epoxy resins, and other industrial chemicals .
Wirkmechanismus
Cyclopropyl methoxylamine exerts its effects by interacting with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it can block the abasic sites created by the cleavage of base excision repair glycosylases, leading to increased DNA damage and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the methoxy group.
Methoxyamine: Similar but lacks the cyclopropyl group.
Cyclopropyl methoxyamine: Another closely related compound
Uniqueness
Cyclopropyl methoxylamine is unique due to its combination of a cyclopropyl ring and a methoxyamine group, which imparts distinct chemical and physical properties. This combination makes it a versatile reagent in organic synthesis and a valuable intermediate in various industrial applications .
Eigenschaften
Molekularformel |
C4H9NO |
|---|---|
Molekulargewicht |
87.12 g/mol |
IUPAC-Name |
N-methoxycyclopropanamine |
InChI |
InChI=1S/C4H9NO/c1-6-5-4-2-3-4/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
LWDPMXFZVKVKGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CONC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


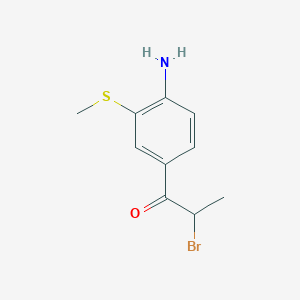
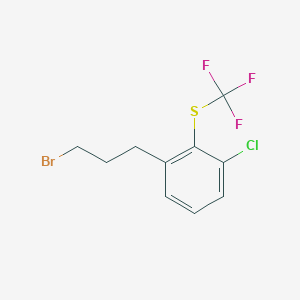
![1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole](/img/structure/B14053717.png)
